

Application Note: Quantification of Lysidine Levels in Bacterial Cells using LC-MS/MS

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Compound of Interest

Compound Name: Lysidine

Cat. No.: B1675763

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Introduction

Lysidine (k^2C) is a post-transcriptionally modified cytidine found at the wobble position (position 34) of the anticodon of tRNA^{Ile} in most bacteria. This modification is crucial for accurate protein synthesis as it enables the tRNA to recognize the AUA codon as isoleucine instead of methionine. The enzyme responsible for this modification is tRNA^{Ile}-**lysidine** synthetase (TilS), which is essential in many bacteria.[1][2] Given its critical role in translation and its prevalence in bacteria but not in eukaryotes, the **lysidine** biosynthesis pathway presents a potential target for novel antimicrobial agents. Accurate quantification of **lysidine** levels in bacterial cells is therefore essential for understanding bacterial physiology, stress responses, and for the development of new therapeutics. This application note provides a detailed protocol for the quantification of **lysidine** in bacterial tRNA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Presentation

Quantifying the absolute levels of modified nucleosides like **lysidine** across different bacterial species is a complex task and data is not widely available in a standardized format. The presence of **lysidine** is intrinsically linked to the presence of the tilS gene and the usage of the AUA codon. Below is a summary of the presence of the **lysidine**-synthesizing enzyme and the frequency of the AUA codon, which correlates with the necessity for **lysidine**, in several key bacterial species.

Bacterial Species	TilS Enzyme Presence	AUA Codon Frequency (per 1000 codons)	Reference
Escherichia coli	Present	~4.9	[3]
Bacillus subtilis	Present (essential)	Not specified, but AUA codons are present	[1][4]
Salmonella enterica	Present	Not specified, but AUA codons are present	[5]

Note: Direct comparative quantitative data of **lysidine** levels across these species from a single study is limited. The AUA codon frequency is an indirect indicator of the expected prevalence of **lysidine**-modified tRNA^{Ala}.

Experimental Protocols

The quantification of **lysidine** from bacterial cells involves a multi-step process, beginning with the isolation of total tRNA, followed by its enzymatic hydrolysis into constituent nucleosides, and finally, analysis by LC-MS/MS.

Protocol 1: Isolation of Total tRNA from Bacterial Cells

This protocol is adapted from established methods for small RNA isolation.

Materials:

- Bacterial cell pellet
- TRIzol reagent or similar phenol-based lysis solution
- Chloroform
- Isopropanol
- 75% Ethanol (prepared with nuclease-free water)
- Nuclease-free water

- Microcentrifuge tubes
- Refrigerated microcentrifuge

Procedure:

- Harvest bacterial cells from a liquid culture by centrifugation at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in 1 mL of TRIzol reagent per 50-100 mg of wet cell pellet. Lyse the cells by vortexing or pipetting.
- Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
- Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tube securely and shake vigorously for 15 seconds.
- Incubate at room temperature for 3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
- Transfer the aqueous phase to a fresh tube.
- Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
- Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
- Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
- Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
- Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

- Dissolve the RNA pellet in an appropriate volume of nuclease-free water.
- Determine the concentration and purity of the tRNA by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides

This protocol ensures the complete digestion of tRNA into its constituent nucleosides for LC-MS/MS analysis.[6]

Materials:

- Purified total tRNA (from Protocol 1)
- Nuclease P1
- Bacterial Alkaline Phosphatase (BAP)
- 10X Nuclease P1 Buffer (e.g., 100 mM Sodium Acetate, pH 5.3, 10 mM Zinc Chloride)
- 10X BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
- Nuclease-free water
- Heating block or water bath

Procedure:

- In a sterile microcentrifuge tube, combine 5-10 µg of total tRNA with nuclease-free water to a final volume of 18 µL.
- Add 2 µL of 10X Nuclease P1 Buffer.
- Add 1 µL of Nuclease P1 (e.g., 1 U/µL).
- Incubate at 37°C for 2 hours.

- Add 2.5 μL of 10X BAP Buffer.
- Add 1 μL of Bacterial Alkaline Phosphatase (e.g., 1 U/ μL).
- Incubate at 37°C for an additional 2 hours.
- After incubation, the sample is ready for LC-MS/MS analysis. If not analyzed immediately, store at -20°C.

Protocol 3: LC-MS/MS Quantification of Lysidine

This protocol provides a general framework for the analysis of nucleosides by LC-MS/MS. Instrument parameters will need to be optimized for the specific system being used.^{[6][7]}

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 μm particle size)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reagents:

- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- **Lysidine** standard (if available) or a stable isotope-labeled internal standard.

LC-MS/MS Parameters:

- Column Temperature: 40°C
- Flow Rate: 0.2 mL/min
- Injection Volume: 5 μL
- Gradient:

- 0-5 min: 2% B
- 5-20 min: 2-30% B (linear gradient)
- 20-22 min: 30-95% B (linear gradient)
- 22-25 min: 95% B
- 25-26 min: 95-2% B (linear gradient)
- 26-30 min: 2% B (re-equilibration)
- Mass Spectrometer Mode: Positive ion mode
- Ionization Source: ESI
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - **Lysidine** (k^2C): The precursor ion will be the protonated molecule $[M+H]^+$. The specific m/z will need to be determined. The product ion will result from the fragmentation of the precursor. A common fragmentation is the loss of the ribose moiety.
 - Canonical Nucleosides (for normalization):
 - Adenosine: m/z 268 → 136
 - Guanosine: m/z 284 → 152
 - Cytidine: m/z 244 → 112
 - Uridine: m/z 245 → 113

Data Analysis:

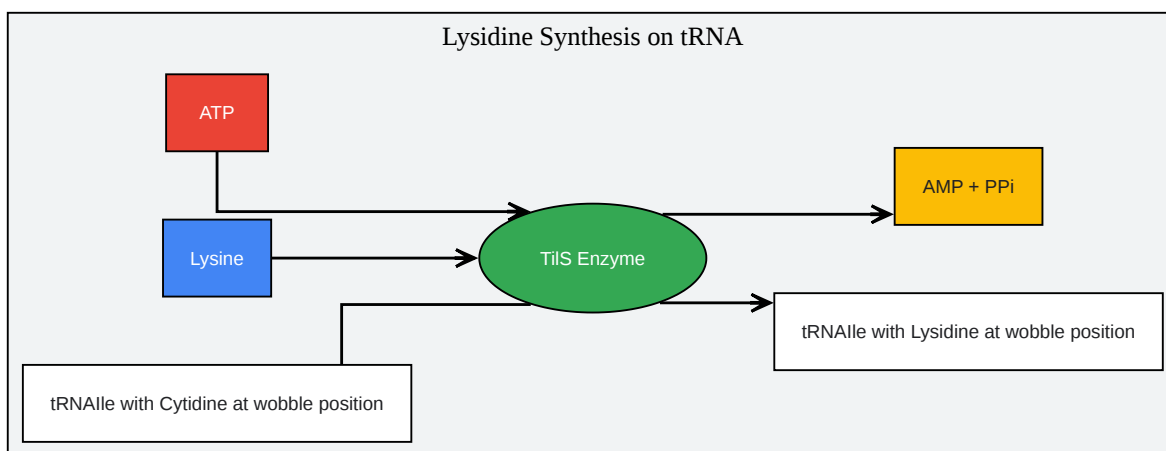
- Generate a standard curve using a serial dilution of a **lysidine** standard (if available) to determine the absolute concentration.

- Alternatively, for relative quantification, normalize the peak area of **lysidine** to the sum of the peak areas of the canonical nucleosides (A, C, G, U).
- If using a stable isotope-labeled internal standard, calculate the ratio of the peak area of endogenous **lysidine** to the peak area of the internal standard.

Visualizations

Lysidine Biosynthesis Pathway

The biosynthesis of **lysidine** occurs directly on the tRNA molecule. The enzyme tRNA^{Ala}-**lysidine** synthetase (TilS) catalyzes the attachment of a lysine moiety to the cytidine at the wobble position of tRNA^{Ala}.^[2]

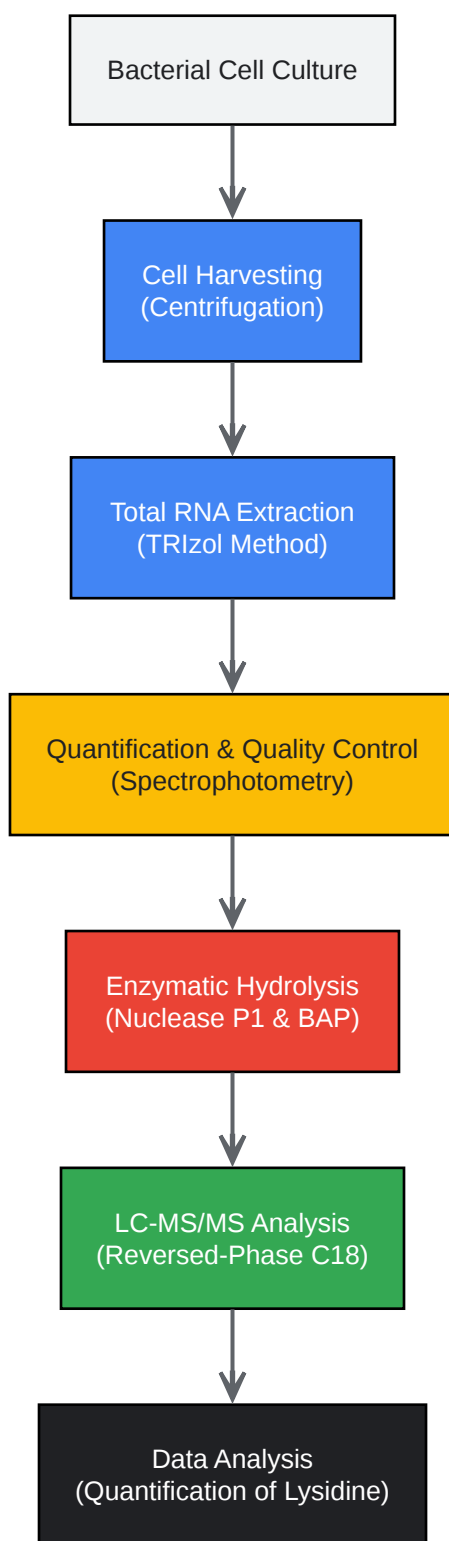


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Caption: Biosynthesis of **lysidine** on tRNA by TilS enzyme.

Experimental Workflow for Lysidine Quantification

The following diagram outlines the complete experimental workflow from bacterial cell culture to the final quantification of **lysidine**.



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Caption: Experimental workflow for **lysidine** quantification.

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